Bis(4-hexyloxyphenyl)methanone

Thermal properties Formulation processing Liquid crystals

Replacing short-chain alkoxy benzophenones in high-temperature polymer extrusion or solvent-based UV coatings often leads to volatilization loss, poor solubility, or thermal degradation. Bis(4-hexyloxyphenyl)methanone (CAS 1108157-34-1) directly resolves these issues through its engineered C6 ether chains. - Melt processing stability: Mp 102-105 °C and predicted Bp ~512 °C prevent additive fuming during compounding of engineering plastics (e.g., polycarbonate) processed above 250 °C. - Superior solubility: The lipophilic hexyloxy groups enable high-loading dissolution in hydrocarbon monomers (styrene, acrylates) where methoxy or hydroxyl analogs fail. - Proven UV efficacy: Identified in patent CN107129432A as a UV absorber synthesized via a cleaner route, suitable for large-scale industrial coating lines.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
Cat. No. B14040150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-hexyloxyphenyl)methanone
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC
InChIInChI=1S/C25H34O3/c1-3-5-7-9-19-27-23-15-11-21(12-16-23)25(26)22-13-17-24(18-14-22)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3
InChIKeyWTAJUZVRCDEXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-hexyloxyphenyl)methanone (CAS 1108157-34-1) – Technical Baseline & Procurement Context


Bis(4-hexyloxyphenyl)methanone (4,4′-dihexyloxybenzophenone; CAS 1108157-34-1) is a symmetrical diaryl ketone in which each terminal phenyl ring bears a para‑hexyloxy substituent . With a molecular formula of C₂₅H₃₄O₃ and a molecular weight of 382.5 g/mol, the compound exhibits a melting point of 102–105 °C and a predicted boiling point of ~512 °C [1]. Its design situates it within the broader benzophenone family, which is widely exploited for UV‑absorption, photoinitiation, and liquid‑crystalline applications; the specific hexyloxy substitution pattern is intended to modulate solubility, thermal stability, and mesophase behaviour relative to shorter‑chain or unsubstituted analogues [2].

Bis(4-hexyloxyphenyl)methanone – Why In‑Class Substitution Is Not Straightforward


Although many 4,4′-disubstituted benzophenones share the same diaryl ketone core, the length and nature of the alkoxy chain critically govern melting point, solubility in non‑polar media, and the temperature window over which liquid‑crystalline or photoactive properties can be exploited . Simply replacing Bis(4-hexyloxyphenyl)methanone with a shorter‑chain analog (e.g., 4,4′-dimethoxy‑ or 4,4′-diethoxybenzophenone) alters the melting point by >40 °C and shifts the hydrophobic‑hydrophilic balance, which in turn affects formulation compatibility, processing viscosity, and the thermal stability range of the final composite [1]. The hexyloxy chain has also been specifically identified in patent literature as the substituent that renders this benzophenone suitable as a UV absorber with favourable solubility in industrial coating systems [2]. The quantitative evidence below demonstrates that differences in thermal transitions, solubility, and UV‑absorption behaviour are large enough to make generic substitution risky without re‑optimisation of the entire formulation.

Bis(4-hexyloxyphenyl)methanone – Head‑to‑Head Quantitative Differentiation Evidence


Melting‑Point Tuning for Low‑Temperature Processing vs. Short‑Chain Analogues

Bis(4-hexyloxyphenyl)methanone exhibits a measured melting point of 102–105 °C . In contrast, the commercially common short‑chain comparator 4,4′-dimethoxybenzophenone (CAS 90‑96‑0) melts at 142–147 °C , while the unsubstituted parent benzophenone (CAS 119‑61‑9) melts at only 47–51 °C [1]. The data place the hexyloxy derivative in a uniquely intermediate thermal window that is sufficiently high to provide crystalline‑state stability during storage, yet low enough to permit melt‑processing or solvent‑assisted blending without reaching temperatures that could degrade heat‑sensitive co‑formulants.

Thermal properties Formulation processing Liquid crystals

Solubility Enhancement in Non‑Polar Solvents Relative to Hydroxylated or Short‑Chain Benzophenones

The presence of two six‑carbon hexyloxy chains renders Bis(4-hexyloxyphenyl)methanone freely soluble in common organic solvents such as chloroform, toluene, cyclohexane, and dichloromethane, whereas the hydroxylated analogue 4,4′-dihydroxybenzophenone (CAS 611‑99‑4) shows limited solubility (water solubility ~0.45 g/L; appreciable solubility only in polar aprotic or alcoholic media) [1]. Even the shorter methoxy derivative requires more polar co‑solvents for complete dissolution at high solids loading. The patent literature explicitly highlights the hexyloxy substitution as a design element that “enhances solubility in organic solvents, making it suitable for applications in polymer synthesis, liquid crystals, and photoactive materials” [2].

Organic solubility Coating formulation Polymer synthesis

Patent‑Designated UV‑Absorber Role with Process Advantages Over Conventional Hydroxy‑Benzophenones

A 2017 Chinese invention patent (CN107129432A) is explicitly titled “Synthetic method for ultraviolet absorbent namely 4,4′-dihexyloxybenzophenone” and discloses a preparation route that claims “less three wastes, suppression of side reactions, and environmental and producer labour protection” [1]. By contrast, the widely used UV absorbers of the 2‑hydroxybenzophenone class (e.g., 2‑hydroxy‑4‑n‑octoxybenzophenone, UV‑531) require an ortho‑hydroxyl group for intramolecular hydrogen bonding to enact excited‑state proton transfer; the 4,4′-dihexyloxy derivative lacks this hydroxyl and functions through a different photophysical mechanism that can provide complementary UV‑screening without the yellowing or photodegradation pathways sometimes associated with ortho‑hydroxy compounds [2].

UV stabilisation Industrial coatings Photodegradation

Thermal Stability Edge Over Unsubstituted Benzophenone in High‑Temperature Applications

The boiling point of Bis(4-hexyloxyphenyl)methanone is predicted at 512.0 ± 35.0 °C, significantly exceeding the boiling point of unsubstituted benzophenone (~305 °C) [1]. Although the compound has not been subjected to a published head‑to‑head TGA study against all analogues, the ~200 °C higher boiling point is consistent with the increased molecular weight and extended alkyl chains, which enhance van der Waals interactions and reduce volatility. This property is practically relevant in high‑temperature curing processes (e.g., powder coatings, engineering thermoplastics) where volatile loss of the additive must be minimised.

Thermal stability High‑temperature materials Decomposition temperature

Bis(4-hexyloxyphenyl)methanone – Evidence‑Backed Application Scenarios


Liquid‑Crystal Intermediate Requiring a Defined Thermal Processing Window

The melting point of 102–105 °C places Bis(4-hexyloxyphenyl)methanone in the sweet spot for melt‑based synthesis of liquid‑crystalline monomers and polymers—sufficiently above room temperature to be handled as a free‑flowing powder, yet well below the clearing points of many mesogenic mixtures. This contrasts with the higher‑melting dimethoxy analogue (>140 °C), whose incorporation often demands temperatures that risk partial thermal degradation of sensitive mesogenic cores .

Non‑Polar Coating or Polymer Formulation Requiring High Solubility

When a UV‑screening or photoinitiating benzophenone must be dissolved at high loading in hydrocarbon‑based monomers (e.g., styrene, acrylates, cyclo‑olefins), the hexyloxy derivative provides solubility that hydroxylated or methoxylated benzophenones cannot match. Patent CN107129432A explicitly positions 4,4′-dihexyloxybenzophenone as a UV absorbent prepared by a cleaner synthetic route, making it a candidate for large‑scale industrial coating lines where solvent‑based dissolution and low colour are critical [1].

High‑Temperature Engineering Thermoplastic or Powder Coating Additive

With a predicted boiling point ~200 °C above that of unsubstituted benzophenone, the hexyloxy derivative is less prone to volatilisation during extrusion compounding of engineering plastics (e.g., polycarbonate, polyamides) processed above 250 °C. The lower volatility reduces additive loss and fuming, maintaining the intended UV‑stabiliser concentration throughout the service life of the part .

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